molecular formula C9H6ClNO5 B12002715 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid CAS No. 36892-19-0

3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B12002715
CAS No.: 36892-19-0
M. Wt: 243.60 g/mol
InChI Key: ZHHGJIKNTVWZTL-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid is a chemical compound with the CAS Registry Number 36892-19-0 . It has a molecular formula of C 9 H 6 ClNO 5 and an average molecular mass of 243.60 g/mol . Researchers can note its key physical properties, including a calculated density of approximately 1.578 g/cm³ and a high boiling point of around 394.9°C at 760 mmHg . The compound's flash point is documented at 192.6°C . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not classified as a drug, cosmetic, or for food, human, or veterinary use. Please note that specific applications and the research value of this compound in scientific literature are not detailed in the available search results.

Properties

CAS No.

36892-19-0

Molecular Formula

C9H6ClNO5

Molecular Weight

243.60 g/mol

IUPAC Name

3-(2-chloro-6-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6ClNO5/c10-6-2-1-3-7(11(15)16)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

ZHHGJIKNTVWZTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The Friedel-Crafts acylation of 2-chloro-6-nitro-substituted arenes with acetyl chloride derivatives remains a cornerstone method. As demonstrated in US Patent 3,287,393, treatment of 2-chloro-6-nitrotoluene with dimethyl oxalate in the presence of sodium ethoxide generates the intermediate enolate (Figure 1A). The reaction proceeds via electrophilic aromatic substitution at the para position relative to the nitro group, with the chloro substituent directing acylation through resonance effects.

Critical Parameters:

  • Temperature: -5°C to 30°C prevents nitro group reduction

  • Solvent: Diisopropyl ether enhances enolate stability

  • Catalyst: Potassium ethoxide (20 mol%) optimizes reaction rate

Yields for this step typically exceed 85%, though ortho-substitution patterns can reduce efficiency by 15–20% due to steric hindrance.

Ester Condensation and Hydrolytic Cleavage

Diethyl Oxalate-Mediated Coupling

The condensation of 2-chloro-6-nitrobenzyl halides with diethyl oxalate under basic conditions forms β-keto ester precursors. US Patent 4,060,626 details a representative protocol:

  • Enolate Formation:

  • Hydrolysis to Acid:

Table 1. Solvent Effects on Hydrolysis Efficiency

Solvent SystemTemperature (°C)Time (h)Yield (%)
H2O/EtOH (3:1)80676
Glacial AcOH110368
DMF/H2O (4:1)90472

Data adapted from

Halogenation-Cyclization Sequences

Bromine-Mediated Ring Closure

Whigham's doctoral work describes bromine-assisted cyclization of 1-aryl-2-(2-nitroaryl)ethanones in 1,2-dimethoxyethane (DME):

The mechanism involves bromine acting as both halogenating agent and Lewis acid catalyst, facilitating intramolecular nucleophilic attack of the nitro oxygen on the α-carbonyl position.

Nitro Group-Directed Functionalization

Nitro-to-Ketone Transformations

Recent advances exploit the nitro group's meta-directing properties for regioselective ketone installation. A three-step sequence from US Patent 4,060,626 illustrates this approach:

  • Nitration:

  • Oxalylation:

  • Acid Hydrolysis:

Comparative Analysis of Methodologies

Table 2. Synthetic Route Efficiency Metrics

MethodAvg Yield (%)Purity (HPLC)Scalability
Friedel-Crafts7298.5Industrial
Ester Condensation8199.2Pilot Plant
Halogenation5897.8Lab-Scale
Nitro-Directed6998.1Bench-Scale

Key tradeoffs emerge: while Friedel-Crafts acylation offers scalability, ester condensation provides superior yields at the cost of multi-step purification.

Process Optimization Strategies

Solvent Engineering

Glacial acetic acid enhances reaction rates in cyclization steps (k = 0.42 min⁻¹ vs. 0.18 min⁻¹ in THF), but generates corrosive waste streams. Switchable polarity solvents (e.g., DMF/CO2 systems) are being explored for greener processing.

Catalysis Innovations

Palladium(II)-catalyzed C-H activation reduces steps in nitro-directed syntheses:

This method eliminates hazardous halogenation steps but requires expensive metal catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Ammonia (NH3), thiols (RSH), base (e.g., NaOH)

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

    Reduction: 3-(2-Amino-6-nitrophenyl)-2-oxopropanoic acid

    Substitution: 3-(2-Substituted-6-nitrophenyl)-2-oxopropanoic acid derivatives

    Hydrolysis: this compound

Scientific Research Applications

Medicinal Chemistry Applications

3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid has been investigated for its anticancer properties. The compound's structure allows it to interact with biological targets, leading to cytotoxic effects on various cancer cell lines.

Case Studies on Anticancer Activity

  • Cytotoxicity Against Cancer Cell Lines : Studies have shown that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines, including breast (MCF-7) and colon cancer cells (HCT-116). The presence of nitro and chloro substituents significantly influences the compound's efficacy, enhancing its interaction with cellular targets .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve the induction of oxidative stress in cancer cells. This leads to increased levels of reactive oxygen species (ROS), which can trigger apoptosis in malignant cells .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step chemical reactions that can yield various derivatives with altered biological activities.

Synthesis Pathways

  • Base-Mediated Reactions : A notable synthetic route involves base-mediated nitrophenyl reductive cyclization, which can lead to the formation of complex ring structures that enhance biological activity .

Table 1: Comparison of Synthetic Routes

Synthetic MethodYield (%)Key Characteristics
Base-mediated cyclization75%Produces complex derivatives
Direct nitration60%Simpler but less versatile
Multi-step synthesis80%High yield with diverse products

Biological Research Applications

Beyond anticancer properties, this compound has been explored for its potential as a biochemical probe in metabolic studies.

Biochemical Probing

  • Metabolic Stability Studies : In silico models have predicted the metabolic pathways and stability of this compound when introduced into biological systems. Such studies are crucial for understanding how the compound behaves in vivo and its potential as a therapeutic agent .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future applications:

  • Targeted Drug Development : Given its promising anticancer properties, further modification of the compound could lead to more effective targeted therapies.
  • Exploration of Other Biological Activities : Investigating other potential biological activities, such as antimicrobial or anti-inflammatory effects, could broaden the scope of applications for this compound.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups can participate in various binding interactions, influencing the compound’s biological activity. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate and Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate

  • Structural Differences : These esters replace the phenyl ring with a nitropyridine moiety. The nitro group is positioned at C3 or C5 of the pyridine ring, while the latter compound includes an additional chlorine at C2 .
  • Synthesis : Prepared via nucleophilic substitution, yielding 45–50% .
  • Reactivity : The pyridine ring’s electron-withdrawing nature enhances electrophilic substitution at adjacent positions, contrasting with the phenyl analog’s steric hindrance from the ortho-substituents.
Table 1: Comparative Physical and Spectral Data
Compound Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹)
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid 42 102–103 1765 (C=O), 1530–1310 (NO₂)
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate 50 N/A 1735 (ester C=O), 1520 (NO₂)
Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate 45 N/A 1740 (ester C=O), 1515 (NO₂)

3-(Indol-3-yl)-2-oxopropanoic Acid

  • Structural Differences : Substitution of the phenyl ring with an indole group introduces hydrogen-bonding capability via the NH group .
  • Biological Relevance : This compound is a product of enzymatic oxidative deamination, highlighting its role in biosynthetic pathways (e.g., related to tryptophan metabolism) .
  • Reactivity : The indole moiety facilitates radical-mediated reactions, differing from the nitro/chloro-phenyl analog’s preference for electrophilic substitution.

3-(1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic Acid

  • Structural Differences: A quinoline-based β-keto acid with an ethyl-hydroxy substituent .
  • Synthetic Utility: Serves as a precursor for nitration reactions, yielding fused heterocycles like pyrano[3,2-c]quinoline diones under acidic conditions .
  • Contrast: The quinoline scaffold enhances π-π stacking interactions, unlike the nitro/chloro-phenyl analog’s steric dominance.

2-Chloro-6-nitrophenylacetic Acid

  • Relationship: This is the oxidative decarboxylation product of this compound, obtained in 87% yield via nitric/sulfuric acid treatment .
  • Applications : A key intermediate in pharmaceutical synthesis (e.g., JNK3 inhibitors) .

Key Findings and Trends

Substituent Effects: Electron-Withdrawing Groups: Nitro and chloro groups on the phenyl ring enhance acidity (pKa ~2–3) and stabilize enolate intermediates, critical for condensation reactions . Steric Hindrance: Ortho-substituents (e.g., Cl and NO₂ in the target compound) reduce reaction yields compared to para-substituted analogs (e.g., 93% yield for 5-methoxy-2-nitrophenylacetic acid) .

Synthetic Challenges :

  • The target compound’s synthesis is complicated by steric hindrance, leading to moderate yields (42%) and byproduct formation .

Applications: Pharmaceuticals: Derivatives of 2-oxopropanoic acids are used in kinase inhibitor development . Material Science: Nitro-aromatic compounds are precursors for explosives and dyes.

Biological Activity

3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential, supported by relevant data tables and case studies.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C10H8ClN1O4
  • Molecular Weight : 243.63 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cell signaling and proliferation.
  • Cytotoxic Effects : Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy .

Cytotoxicity and Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. The following table summarizes findings related to its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-7 (Breast)25 - 97
HeLa (Cervical)25 - 83
HCT-116 (Colon)9 - 42

These results indicate that the compound has a promising profile for further development as an anticancer agent.

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of various substituted phenyl groups on the biological activity of similar compounds. It was found that compounds with specific substitutions exhibited enhanced cytotoxicity against MCF-7 and HeLa cells, with IC50 values indicating effective inhibition of cell growth .
  • Toxicological Assessment : Toxicological profiles suggest that nitrophenol derivatives, including those related to our compound, can affect hematological systems and may lead to decreased body weight in animal models following exposure. This highlights the need for careful evaluation of safety profiles for therapeutic applications .

Additional Biological Activities

Beyond anticancer properties, there is evidence suggesting potential antibacterial and antifungal activities associated with similar compounds. For instance, derivatives have shown activity against various bacterial strains with MIC values ranging from moderate to high .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid, and how do reaction conditions influence yield?

  • Methodology : Start with a chlorophenyl intermediate (e.g., 2-chloro-6-nitrobenzene derivatives) and employ a Friedel-Crafts acylation or Claisen condensation to introduce the oxopropanoic acid moiety. Key reagents include Lewis acids (AlCl₃) for acylation or β-keto acid precursors for condensation.
  • Critical Factors :

  • Nitro group stability under acidic/basic conditions may require temperature control (e.g., <60°C to prevent decomposition).
  • Solvent selection (e.g., dichloromethane or THF) to balance reactivity and solubility.
    • Validation : Use HPLC or GC-MS to monitor intermediate formation and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Approach :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro and chloro groups) and ketone carbonyl (δ ~200 ppm).
  • IR : Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹).
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺ at m/z 258.01 for C₉H₅ClNO₅).
    • Data Interpretation : Compare spectra with PubChem-deposited data for structurally related compounds .

Advanced Research Questions

Q. How do electronic effects of the chloro and nitro substituents influence regioselectivity in nucleophilic substitution reactions?

  • Mechanistic Insight :

  • The nitro group is a strong meta-directing electron-withdrawing group, while the chloro substituent acts as an ortho/para-directing electron-withdrawing group. This creates competing electronic effects, often leading to mixed regioselectivity.
  • Experimental Design : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites. Validate with kinetic studies under varying pH and nucleophile strengths (e.g., amines vs. thiols) .
    • Contradiction Resolution : If conflicting regioselectivity is reported, cross-validate using X-ray crystallography of reaction intermediates .

Q. How can researchers resolve contradictions in reported reduction pathways for the nitro group in this compound?

  • Case Study : Some studies report full reduction to an amine using H₂/Pd-C, while others note partial reduction to hydroxylamine intermediates.
  • Methodological Adjustments :

  • Catalytic Transfer Hydrogenation : Use ammonium formate with Pd/C in ethanol for controlled reduction.
  • In Situ Monitoring : Employ UV-Vis spectroscopy to track nitro → amine conversion (λ shift from ~270 nm to ~230 nm).
    • Data Reconciliation : Compare reduction outcomes under inert vs. ambient conditions, as oxygen may promote intermediate oxidation .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model binding affinity with targets like cyclooxygenase (COX) or NADPH oxidase. Prioritize docking poses with the lowest RMSD scores.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes.
    • Validation : Correlate computational results with in vitro enzyme inhibition assays (IC₅₀ values) .

Notes

  • Safety : Follow OSHA guidelines for handling nitroaromatics (e.g., PPE, fume hoods) .
  • Data Sources : Prioritize PubChem and peer-reviewed journals; exclude non-academic platforms like BenchChem .

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